ETHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[2-amino-3-cyano-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. This particular compound features a quinoline and thiophene ring system, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of ethyl cyanoacetate with various substituted amines, followed by cyclization and further functionalization to introduce the quinoline and thiophene rings . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-amino-3-cyano-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[2-amino-3-cyano-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the development of new drugs and as a probe for studying biological processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases involving specific molecular targets.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline-2-carboxylate: A simpler quinoline derivative with similar chemical properties.
Thiophene-2-carboxylate: A thiophene derivative with comparable reactivity.
Pyridine-3-carboxylate: A pyridine derivative with analogous functional groups.
Uniqueness
What sets ETHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of quinoline, thiophene, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H28N4O3S |
---|---|
Molecular Weight |
488.6g/mol |
IUPAC Name |
ethyl 2-(2-amino-3-cyano-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-27(33)23-17-9-4-3-5-12-21(17)35-26(23)31-19-10-6-11-20(32)24(19)22(18(14-28)25(31)29)16-8-7-13-30-15-16/h7-8,13,15,22H,2-6,9-12,29H2,1H3 |
InChI Key |
KHAHKRPZBMGOGC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CCC4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CCC4 |
Origin of Product |
United States |
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